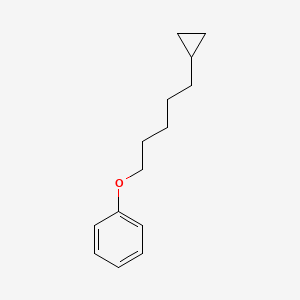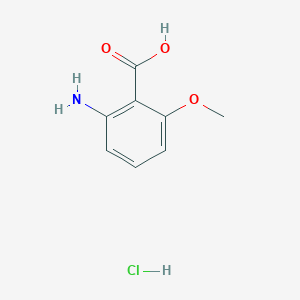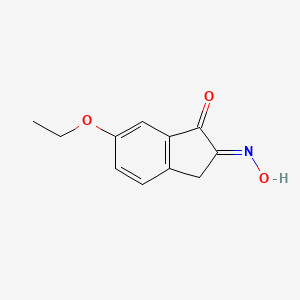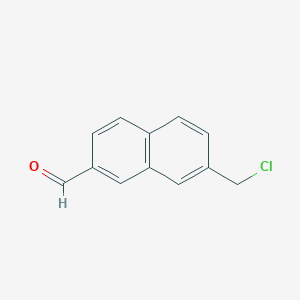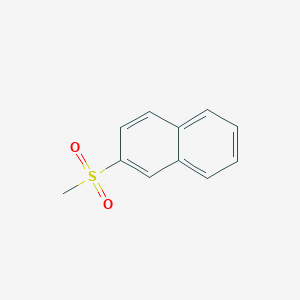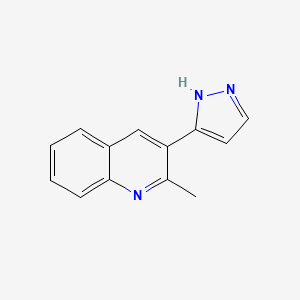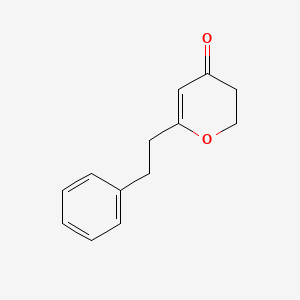
6-Phenethyl-2H-pyran-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenethyl-2H-pyran-4(3H)-one is an organic compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group This compound is characterized by a phenethyl group attached to the 6th position of the pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenethyl-2H-pyran-4(3H)-one can be achieved through several synthetic routes. One common method involves the condensation of phenethyl alcohol with a suitable pyranone precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to ensure high efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenethyl-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
6-Phenethyl-2H-pyran-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Phenethyl-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key enzymes. In the context of its antioxidant properties, the compound may act by scavenging free radicals and preventing oxidative damage to cells and tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-trans-cinnamic acid 2-oxo-6-phenethyl-2H-pyran-4-yl ester
- 2H-pyran-4(3H)-one derivatives with various substituents at the 6th position.
Uniqueness
6-Phenethyl-2H-pyran-4(3H)-one is unique due to its specific phenethyl substitution, which imparts distinct chemical and biological properties. Compared to other pyranone derivatives, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H14O2 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
6-(2-phenylethyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C13H14O2/c14-12-8-9-15-13(10-12)7-6-11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Clé InChI |
SNYRMLHYMVXMQN-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=CC1=O)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethynyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B11895809.png)


